REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[F:14])[N:5]=[C:4]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:3]=1.CN([C:23]([CH:25]=[CH2:26])=O)C.FC(F)(F)C(O)=O>>[F:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[CH2:7][N:6]1[C:2]2=[N:1][CH:23]=[CH:25][CH:26]=[C:3]2[C:4]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[N:5]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NN1CC1=C(C=CC=C1)F)C(=O)OCC
|
Name
|
|
Quantity
|
61.25 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C(=O)C=C
|
Name
|
|
Quantity
|
56.28 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is then evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue is added to 2 l of water
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 1 l of ethyl acetate each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried with magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a rotary evaporator
|
Type
|
WASH
|
Details
|
eluting with a toluene/toluene-ethyl acetate=4:1 gradient
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
FC1=C(CN2N=C(C=3C2=NC=CC3)C(=O)OCC)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |